(2-Thien-2-yl-1,3-thiazol-4-yl)acetic acid
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Overview
Description
(2-Thien-2-yl-1,3-thiazol-4-yl)acetic acid is a heterocyclic compound that features both a thiophene and a thiazole ring. The molecular formula of this compound is C9H7NO2S2, and it has a molecular weight of 225.29 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Thien-2-yl-1,3-thiazol-4-yl)acetic acid typically involves the cyclization of acyclic precursors. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides . The reaction conditions often include the use of solvents like acetic acid or chloroform and reagents such as bromine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(2-Thien-2-yl-1,3-thiazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
(2-Thien-2-yl-1,3-thiazol-4-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical reaction accelerators
Mechanism of Action
The mechanism of action of (2-Thien-2-yl-1,3-thiazol-4-yl)acetic acid involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can affect enzyme activity and receptor binding. These interactions can modulate biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazoleacetic acid: Similar structure but lacks the thiophene ring.
Thiopheneacetic acid: Contains a thiophene ring but lacks the thiazole ring.
2-Aminothiazole: Contains a thiazole ring with an amino group instead of the acetic acid moiety
Uniqueness
(2-Thien-2-yl-1,3-thiazol-4-yl)acetic acid is unique due to the presence of both thiophene and thiazole rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-thiophen-2-yl-1,3-thiazol-4-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S2/c11-8(12)4-6-5-14-9(10-6)7-2-1-3-13-7/h1-3,5H,4H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWAJRIIRPRMQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=CS2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406608 |
Source
|
Record name | (2-thien-2-yl-1,3-thiazol-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855716-78-8 |
Source
|
Record name | (2-thien-2-yl-1,3-thiazol-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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